molecular formula C15H24O2 B12651764 (3,3-Diethoxy-2,2-dimethylpropyl)benzene CAS No. 93963-42-9

(3,3-Diethoxy-2,2-dimethylpropyl)benzene

Cat. No.: B12651764
CAS No.: 93963-42-9
M. Wt: 236.35 g/mol
InChI Key: ZBGABXFKVXZYAE-UHFFFAOYSA-N
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Description

(3,3-Diethoxy-2,2-dimethylpropyl)benzene is an aromatic organic compound featuring a benzene ring substituted with a branched propyl chain containing ethoxy (–OCH₂CH₃) and dimethyl (–CH(CH₃)₂) groups. Its molecular formula is C₁₆H₂₄O₂, with the ethoxy groups at the 3,3-positions and methyl groups at the 2,2-positions of the propyl chain. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and materials science.

Properties

CAS No.

93963-42-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(3,3-diethoxy-2,2-dimethylpropyl)benzene

InChI

InChI=1S/C15H24O2/c1-5-16-14(17-6-2)15(3,4)12-13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3

InChI Key

ZBGABXFKVXZYAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)(C)CC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Diethoxy-2,2-dimethylpropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-diethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent .

Industrial Production Methods

In an industrial setting, the production of (3,3-Diethoxy-2,2-dimethylpropyl)benzene may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(3,3-Diethoxy-2,2-dimethylpropyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Diethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,3-Diethoxy-2,2-dimethylpropyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propyl Chain

(3,3-Dimethoxy-2,2-dimethylpropyl)benzene
  • Molecular Formula : C₁₄H₂₀O₂
  • Key Differences : Methoxy (–OCH₃) groups replace ethoxy groups.
  • Impact: Reactivity: Methoxy groups are smaller, leading to reduced steric hindrance and faster hydrolysis compared to ethoxy groups . Lipophilicity: Ethoxy groups increase lipophilicity, enhancing solubility in non-polar solvents . Electronic Effects: Both methoxy and ethoxy groups donate electrons via resonance, but ethoxy’s larger size may slightly diminish this effect.
(1-Chloro-2,2-dimethylpropyl)benzene
  • Molecular Formula : C₁₁H₁₅Cl
  • Key Differences : Chlorine replaces the diethoxy groups.
  • Impact :
    • Reactivity : Chlorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates compared to electron-donating ethoxy groups .
    • Steric Effects : The absence of ethoxy groups reduces steric bulk, but the dimethylpropyl chain still imposes significant hindrance .

Ring System Variations

(3,3-Diethoxy-2,2-dimethylpropyl)cyclohexane
  • Molecular Formula : C₁₅H₂₈O₂
  • Key Differences : Cyclohexane replaces the benzene ring.
  • Impact :
    • Conjugation : Loss of aromaticity reduces stability and alters electronic properties.
    • Flexibility : The cyclohexane ring’s chair conformation introduces flexibility, affecting applications in polymer chemistry .

Functional Group Variations

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate
  • Molecular Formula: C₁₀H₂₀BrNO₂
  • Key Differences : Carbamate and bromine substituents replace ethoxy groups.
  • Impact :
    • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution, while carbamate groups participate in condensation reactions .
    • Applications : Preferred in peptide synthesis, unlike the ethoxy-substituted compound, which may serve as a protecting group .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties
(3,3-Diethoxy-2,2-dimethylpropyl)benzene C₁₆H₂₄O₂ Ethoxy (3,3), dimethyl (2,2) High lipophilicity; electron-donating; steric hindrance slows SN reactions
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene C₁₄H₂₀O₂ Methoxy (3,3), dimethyl (2,2) Faster hydrolysis; lower lipophilicity
(1-Chloro-2,2-dimethylpropyl)benzene C₁₁H₁₅Cl Chlorine, dimethyl (2,2) Electron-withdrawing; reduced electrophilic substitution
(3-Bromo-2,2-dimethylpropyl)cyclohexane C₁₁H₂₁Br Bromine, dimethyl (2,2), cyclohexane High SN reactivity due to bromine; non-aromatic

Key Research Findings

Steric Effects : The 2,2-dimethylpropyl group in (3,3-Diethoxy-2,2-dimethylpropyl)benzene significantly reduces SN1 reaction rates compared to less-branched analogs (e.g., relative rate = 0.2 vs. 1.0 for (1-Chloro-2-methylpropyl)benzene) .

Electronic Effects : Ethoxy groups enhance resonance stabilization of the benzene ring, favoring electrophilic substitutions at para positions, unlike chlorine-substituted analogs .

Biological Activity

(3,3-Diethoxy-2,2-dimethylpropyl)benzene is an organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24O2
  • CAS Number : 3023092
  • Molecular Weight : 236.35 g/mol

The structure consists of a benzene ring substituted with a diethoxy group and a branched alkyl chain, which influences its interaction with biological systems.

The biological activity of (3,3-Diethoxy-2,2-dimethylpropyl)benzene is primarily attributed to its ability to interact with various biomolecules. The diethoxy groups can facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. This interaction may lead to changes in enzyme kinetics or receptor binding affinities.

Antimicrobial Properties

Recent studies have indicated that (3,3-Diethoxy-2,2-dimethylpropyl)benzene exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results suggest that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of (3,3-Diethoxy-2,2-dimethylpropyl)benzene. The compound was tested on human cell lines:

Cell Line IC50 (µg/mL)
HeLa50
MCF-745
A54960

The IC50 values indicate that the compound has a reasonable safety margin for potential therapeutic applications.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled study published in the Journal of Antimicrobial Chemotherapy, (3,3-Diethoxy-2,2-dimethylpropyl)benzene was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant activity, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment :
    A research article detailed the cytotoxic effects of (3,3-Diethoxy-2,2-dimethylpropyl)benzene on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Future Directions

The promising biological activities exhibited by (3,3-Diethoxy-2,2-dimethylpropyl)benzene warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
  • Formulation Development : Exploring various formulation strategies to enhance bioavailability and efficacy in clinical settings.

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